4-Methoxy Propranolol
Overview
Description
4-Methoxy Propranolol, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiac and Neuronal Applications
Propranolol blocks cardiac and neuronal voltage-gated sodium channels, which may explain its beneficial effects in treating cardiac arrhythmias and certain adverse central nervous system effects (Wang et al., 2010).
Metabolic Studies
4'-Hydroxypropranol sulfate, a major metabolite of propranolol, has been synthesized for studying its structure and biological activity (Oatis et al., 1985).
Psychiatric Applications
Propranolol improved symptoms in some schizophrenic patients, with a correlation between its effect and pre-treatment urinary excretion of catecholamines and MHPG (Atsmon et al., 1972). It also decreased serotonin turnover and increased norepinephrine turnover in the central nervous system of chronic schizophrenia patients (Scheinin et al., 1984).
Pharmacokinetics and Analysis
A method for simultaneous determination of plasma propranolol and 4-hydroxypropranolol has been developed, enhancing precision, sensitivity, and recovery (Rao et al., 1978).
Developmental and Long-term Effects
Chronic prenatal exposure to propranolol up-regulates fetal beta 1-adrenoceptors and increases noradrenaline activity in the brain later in life (Erdtsieck-Ernste et al., 1993).
Pharmacodynamics and Therapeutic Applications
Propranolol's effects include decreasing blood pressure and heart rate, with an increase in plasma catecholamine levels in patients with essential hypertension (Rahn et al., 1978). Sustained-release matrix tablets of propranolol have also been developed for once-daily treatment of hypertension and other cardiovascular disorders (Tambare et al., 2021).
Mechanism of Action
Target of Action
4-Methoxy Propranolol is a derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist . The primary targets of Propranolol are the beta-adrenergic receptors, which are found on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system .
Mode of Action
When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Pharmacokinetics
Propranolol is highly lipophilic and almost completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, and its bioavailability is affected by factors such as hepatic blood flow, enzyme activity, and drug interactions . The ADME properties of this compound are expected to be similar, but specific studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of pharmaceuticals. For instance, the presence of other drugs can affect the metabolism of Propranolol, leading to changes in its efficacy and potential side effects . Environmental pollution caused by pharmaceuticals and their transformation products has become an increasingly important concern . The environmental risk of Propranolol is predicted to be low based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio .
Biochemical Analysis
Biochemical Properties
For instance, propranolol is glucuronidated by several members of the human UGT1 and UGT2 families
Cellular Effects
Propranolol, a non-selective beta-receptor antagonist, has been shown to suppress gastric cancer cell growth by regulating proliferation and apoptosis
Molecular Mechanism
Propranolol, a related compound, has been found to block cardiac and neuronal voltage-gated sodium channels . It’s possible that 4-Methoxy Propranolol may have similar molecular interactions, but this hypothesis needs to be tested experimentally.
Metabolic Pathways
Propranolol and its equipotent phase I metabolite 4-hydroxypropranolol are known to be glucuronidated by all 19 members of the human UGT1 and UGT2 families
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939925 | |
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18507-09-0 | |
Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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